3-chloro-N-methyl-4-(trifluoromethoxy)aniline

Descripción general

Descripción

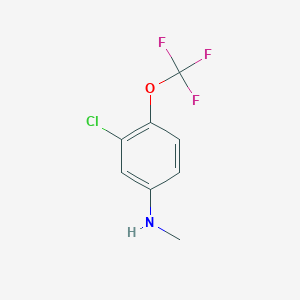

3-chloro-N-methyl-4-(trifluoromethoxy)aniline is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF3), a chloro group (-Cl), and a methyl group (-CH3) attached to an aniline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-methyl-4-(trifluoromethoxy)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Nitration: The starting material, 3-chloroaniline, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amino group, forming 3-chloro-4-aminophenol.

Methylation: The amino group is methylated using methyl iodide or dimethyl sulfate to yield 3-chloro-N-methyl-4-aminophenol.

Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced using a suitable trifluoromethoxylating agent, such as trifluoromethyl hypofluorite (CF3OF) or trifluoromethyl iodide (CF3I), under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring participates in nitration and halogenation reactions under controlled conditions:

Nucleophilic Displacement

The chlorine atom undergoes substitution with nucleophiles:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Ammonia | DMF, KOH, 40°C | 3-Amino-N-methyl-4-(trifluoromethoxy)aniline | 59% | Requires phase-transfer catalysts |

| Methanol | RuCl₂(PPh₃)(DPEPhos), Cs₂CO₃, 140°C | N-Methylated derivatives | 85–97% | Borrowing hydrogen mechanism confirmed by deuterium labeling |

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable structural diversification:

| Reaction Type | Catalysts/Reagents | Applications |

|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂/Xantphos | Synthesis of diarylamine pharmacophores |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Biaryl systems for materials science |

Reductive Amination

Reacts with aldehydes/ketones in presence of NaBH₃CN:

-

Example : Condensation with 2,6-difluorophenylacetonitrile yields benzamidine derivatives (59% yield) .

Oxidation

Controlled oxidation with KMnO₄/H₂SO₄ produces quinone imines, useful in dye synthesis.

Catalytic Methylation

The N-methyl group can be further functionalized:

| Substrate | Catalyst System | Conversion Rate |

|---|---|---|

| Primary Amines | RuCl₂(PPh₃)(DPEPhos)/Cs₂CO₃ | 85–97% |

| Secondary Amines | AgF/PPh₃ in MeCN | 73–87% |

Mechanistic Insights

-

Trifluoromethoxy Group Effects : Enhances electrophilicity at C-3 and C-5 positions via inductive withdrawal (-I effect) .

-

Steric Considerations : N-methyl group reduces rotational freedom, favoring planar transition states in coupling reactions .

Analytical Characterization

Critical techniques for reaction monitoring:

-

¹⁹F NMR : Tracks trifluoromethoxy group integrity (δ −59.97 ppm)

-

HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 254.0421)

This compound's reactivity profile makes it valuable for synthesizing agrochemicals, pharmaceuticals (e.g., kinase inhibitors), and specialty materials. Experimental optimization of solvent polarity (DMF vs. toluene) and catalyst loading remains essential for maximizing yields in industrial applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Chloro-N-methyl-4-(trifluoromethoxy)aniline serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity or target specificity.

- Antibiotic Development : The compound has been explored for its potential in synthesizing antibiotics. For instance, derivatives of this compound have shown activity against resistant bacterial strains, making it a candidate for further research in antibiotic development .

- Anticancer Agents : Research indicates that modifications of this compound can lead to the development of anticancer drugs. The trifluoromethoxy group is particularly useful in enhancing the lipophilicity of the compounds, which can improve cellular uptake and efficacy against cancer cells .

Agrochemical Applications

The compound is also utilized in the formulation of agrochemicals, particularly pesticides and herbicides.

- Pesticide Formulations : It is part of the synthesis process for certain pesticides that target specific pests while minimizing environmental impact. The trifluoromethoxy group contributes to the stability and effectiveness of these formulations .

- Herbicide Development : Research has indicated that derivatives of this compound can inhibit specific plant enzymes, thus acting as effective herbicides. The ability to selectively target weeds without harming crops is a significant advantage in agricultural applications .

Case Study 1: Development of Antimicrobial Agents

A study focused on modifying this compound to create new antimicrobial agents demonstrated that certain derivatives exhibited enhanced activity against Gram-positive bacteria. This research highlighted the importance of structural modifications in improving therapeutic efficacy .

Case Study 2: Herbicide Efficacy

Another study evaluated the herbicidal properties of a derivative synthesized from this compound. The results showed that it effectively inhibited weed growth while being safe for crops, suggesting its potential as a commercially viable herbicide .

Mecanismo De Acción

The mechanism of action of 3-chloro-N-methyl-4-(trifluoromethoxy)aniline depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparación Con Compuestos Similares

Similar Compounds

4-(trifluoromethoxy)aniline: Lacks the chloro and methyl groups, making it less versatile in certain chemical reactions.

3-chloroaniline: Lacks the trifluoromethoxy and methyl groups, resulting in different chemical properties and reactivity.

N-methyl-4-(trifluoromethoxy)aniline:

Uniqueness

3-chloro-N-methyl-4-(trifluoromethoxy)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the chloro and methyl groups provide additional sites for chemical modification and derivatization.

Actividad Biológica

3-Chloro-N-methyl-4-(trifluoromethoxy)aniline (CAS No. 1260887-97-5) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound features a chloro group, a methyl group, and a trifluoromethoxy substituent on an aniline backbone. The trifluoromethoxy group is known for its unique electronic properties, enhancing the compound's lipophilicity and potentially its biological activity.

1. Pharmaceutical Research

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with therapeutic benefits. For instance, studies have indicated that analogs containing similar trifluoromethoxy groups exhibit enhanced binding affinities to biological targets, which may improve their efficacy against diseases such as malaria and tuberculosis .

2. Pesticide Development

The compound plays a significant role in agrochemical research, particularly in developing herbicides and insecticides. Its structural characteristics allow for the design of effective agents targeting specific pests while minimizing environmental impact . The incorporation of the trifluoromethoxy group has been linked to increased potency and selectivity in herbicidal activity.

3. Material Science

In material science, this compound is explored for its potential in creating advanced materials, including polymers and coatings that exhibit enhanced durability and resistance to harsh conditions .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The trifluoromethoxy group enhances the compound's binding affinity due to its electron-withdrawing properties, which can stabilize interactions with enzymes or receptors .

Table 1: Summary of Biological Activity Studies

Propiedades

IUPAC Name |

3-chloro-N-methyl-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJSLCKUVCNVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.